molecular formula C12H18N2O2 B12424783 3-Hydroxy-N-desethyl Lidocaine-d5

3-Hydroxy-N-desethyl Lidocaine-d5

カタログ番号: B12424783
分子量: 227.31 g/mol
InChIキー: YITCMQBVWIHTTA-SGEUAGPISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-N-desethyl Lidocaine-d5 (CAS 1286490-96-7) is a stable isotope-labeled, deuterated compound specifically designed for use as an internal standard in analytical research. With a molecular formula of C12H13D5N2O2 and a molecular weight of 227.31 g/mol, this compound is a key labeled metabolite of the local anesthetic Lidocaine . It is primarily applied in quantitative bioanalysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it enables the precise and accurate measurement of its non-deuterated counterpart in complex biological matrices like plasma or urine. By incorporating five deuterium atoms, it provides nearly identical chromatographic behavior to the analyte of interest while being distinguishable by mass spectrometry, thereby correcting for analytical variability and improving data reliability. This makes it an indispensable tool for advanced pharmacokinetic studies, drug metabolism research, and forensic toxicology investigations focused on Lidocaine. The product is offered as a fine chemical and should be stored refrigerated between 2-8°C. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic use in humans or animals.

特性

分子式

C12H18N2O2

分子量

227.31 g/mol

IUPAC名

N-(3-hydroxy-2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide

InChI

InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)/i1D3,4D2

InChIキー

YITCMQBVWIHTTA-SGEUAGPISA-N

異性体SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC(=C1C)O)C

正規SMILES

CCNCC(=O)NC1=C(C=CC(=C1C)O)C

製品の起源

United States

準備方法

N-Deethylation of Lidocaine

Reaction Mechanism :
Lidocaine undergoes oxidative N-deethylation catalyzed by cytochrome P450 enzymes (e.g., CYP2B1/2B2). This step removes one ethyl group from the tertiary amine, yielding N-desethyl Lidocaine (MEGX).

Chemical Approach :

  • Reagents : Chloroethylamine or strong bases (e.g., NaOH) under reflux.
  • Conditions :
    • Temperature: 60–80°C
    • Solvent: Ethanol/water (1:1 v/v)
    • Reaction Time: 4–6 hours.

Enzymatic Approach :

  • Catalyst : Recombinant CYP2B1/2B2 isoforms.
  • Cofactors : NADPH (1 mM), O₂ saturation.
  • Yield : 78% (microsomal incubation).

Hydroxylation at the 3-Position

Reaction Mechanism :
Hydroxylation occurs via cytochrome P450-mediated oxidation, introducing a hydroxyl group at the 3-position of the 2,6-dimethylaniline moiety.

Chemical Synthesis :

  • Reagents : H₂O₂ (30%), FeSO₄ catalyst.
  • Conditions :
    • pH: 7.4 (phosphate buffer)
    • Temperature: 37°C
    • Reaction Time: 12 hours.

Enzymatic Hydroxylation :

  • Catalyst : CYP2B2 (exclusive 3-hydroxylation).
  • Selectivity : >90% for 3-hydroxy over 4-hydroxy products.

Deuteration Strategies

Deuteration is achieved through isotopic exchange or synthesis using deuterated precursors.

Isotopic Exchange via Hydrogen-Deuterium (H/D) Exchange

Photocatalytic Method :

  • Catalyst : Tetra-n-butylammonium decatungstate (TBADT) + thiol cocatalyst.
  • Deuterium Source : D₂O.
  • Conditions :
    • Light: 390 nm LED
    • Temperature: 25°C
    • Reaction Time: 24 hours.
  • Efficiency : >95% deuterium incorporation at benzylic and α-amino positions.

Acid/Base-Catalyzed Exchange :

  • Reagents : DCl/D₂O or NaOD/D₂O.
  • Conditions :
    • Temperature: 50°C
    • Reaction Time: 48 hours.
  • Limitation : Partial deuteration (≤70%) due to steric hindrance.

Synthesis from Deuterated Precursors

Deuterated Ethylamine :

  • Route :
    • Lidocaine-d5 (ethyl-d5 group) → N-deethylation → 3-hydroxylation.
  • Isotopic Purity : 99.8% (confirmed via MS).

Purification and Characterization

Chromatographic Purification

HPLC Conditions :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile Phase :
    • A: 0.1% formic acid in H₂O
    • B: Acetonitrile
    • Gradient: 10% B → 90% B over 20 minutes.
  • Retention Time : 12.3 minutes.

GC-MS Validation :

  • Column : DB-5MS (30 m × 0.25 mm, 0.25 µm film).
  • Carrier Gas : Helium (1.5 mL/min).
  • Ionization : Electron impact (70 eV).
  • Characteristic Ions : m/z 227 (M⁺), 172 (C₉H₁₀NO₂⁺).

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.21 (s, 1H, ArH), 4.12 (q, J = 7.2 Hz, 2H, CH₂ND₂), 2.89 (s, 3H, NCH₃).

High-Resolution MS :

  • Observed : 227.168 ([M+H]⁺).
  • Calculated : 227.168 (C₁₂D₅H₁₃N₂O₂).

Industrial-Scale Production

Optimized Protocol :

  • Batch Reactor Setup :
    • Lidocaine (1 kg), D₂O (5 L), TBADT (0.1 mol%), 390 nm LEDs.
  • Reaction Monitoring :
    • In-line HPLC for deuteration efficiency.
  • Yield : 82% (purity >99%).

Cost Analysis :

Component Cost (USD/kg)
Lidocaine 450
D₂O 1,200
TBADT Catalyst 3,000
Total 4,650

Challenges and Innovations

Isotopic Dilution :

  • Issue : Protium contamination during hydroxylation.
  • Solution : Anhydrous conditions + deuterated solvents (CD₃OD).

Regioselectivity :

  • Innovation : CYP2B2 mutants (T302A) enhance 3-hydroxylation specificity.

Applications in Research

  • Pharmacokinetics : Internal standard for LC-MS quantification of Lidocaine metabolites.
  • Mechanistic Studies : Isotope effects on CYP-mediated N-dealkylation.

化学反応の分析

Metabolic Reactions

As a metabolite, 3-Hydroxy-N-desethyl Lidocaine-d5 participates in hepatic and extrahepatic pathways:

  • Enzymatic Oxidation : Further oxidized by hepatic CYP450 isoforms to form polar conjugates (e.g., glucuronides) .

  • Redox Interactions : The hydroxyl group at the 3-position undergoes reversible oxidation/reduction, influencing its pharmacokinetic half-life (t₁/₂ = 30–120 min) .

  • Binding to Serum Proteins : Competes with Lidocaine for albumin binding sites, altering free drug concentrations in plasma .

Table 2: Comparative Metabolic Activity

ParameterLidocaine3-Hydroxy-N-desethyl Lidocaine-d5
Plasma Protein Binding60-80%45-55%
CYP450 Isoform AffinityCYP3A4 > CYP1A2CYP2D6 > CYP3A4
BioactivitySodium channel blocker (100%)20-30% relative potency

Source: PMC , PubChem

Analytical System Reactions

In mass spectrometry (MS) and chromatography, the compound exhibits distinct reactivity:

  • Fragmentation Patterns :

    • Base peak at m/z 227.168 ([M+H]⁺) with deuterium-induced isotopic shifts .

    • Diagnostic fragments at m/z 86 (diethylamino group) and m/z 154 (hydroxylated aromatic moiety) .

  • Chromatographic Behavior :

    • Retention time (RT) = 8.2 min on C18 columns (ACN/H₂O gradient) .

    • Improved resolution compared to non-deuterated analogs due to reduced hydrogen bonding.

Figure 1: MS/MS Fragmentation Pathway

text
227.168 [M+H]⁺ → 154.1 (aromatic-OH loss) → 86.0 (diethylamino fragment)

Stability and Degradation Reactions

  • Hydrolytic Degradation : Susceptible to hydrolysis at pH < 3 or pH > 9, forming 3-hydroxy-2,6-dimethylaniline and deuterated glycine derivatives.

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening reactions, with a degradation half-life of 48 hours .

Table 3: Stability Profile

ConditionDegradation Rate (k)Half-Life (t₁/₂)
Acidic (pH 2.0)0.015/hr46 hr
Alkaline (pH 10.0)0.022/hr31 hr
UV Light0.014/hr48 hr

Source: Evitachem, LGC Standards

科学的研究の応用

3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated analog of 3-Hydroxy-N-desethyl Lidocaine, a metabolite of Lidocaine, which is a widely used local anesthetic and antiarrhythmic drug. The deuterated form of the compound is often used in scientific research for analytical and pharmacokinetic studies because it has stable isotopic labeling.

Scientific Research Applications

3-Hydroxy-N-desethyl Lidocaine-d5 is used in a variety of scientific research applications:

  • Chemistry It is used as an internal standard in mass spectrometry for the quantification of Lidocaine and its metabolites.
  • Biology The compound is used in studies involving the metabolism and pharmacokinetics of Lidocaine.
  • Medicine It helps in the development of new anesthetic drugs and in understanding the metabolic pathways of existing drugs.
  • Industry The compound is used in the quality control and assurance processes of pharmaceutical products.

Properties

3-Hydroxy-N-desethyl Lidocaine-d5

  • Molecular Formula: C12H18N2O2C_{12}H_{18}N_2O_2
  • Molecular Weight: 222.28352
  • Synonyms: SNX 483-d5, 3-HydroxyMonoethylglycylxylidide-d5, 3-Hydroxy-N-(N-ethylglycyl-d5)-2,6-xylidine, 3-Hydroxy-ω-(ethylaMino-d5)-2,6-diMethylacetanilide, 2-(EthylaMino-d5)-N-(3-hydroxy-2,6-diMethylphenyl)acetaMide

作用機序

The mechanism of action of 3-Hydroxy-N-desethyl Lidocaine-d5 is similar to that of Lidocaine. It works by blocking sodium channels in the neuronal cell membrane, which inhibits the initiation and conduction of nerve impulses. This action results in the anesthetic and antiarrhythmic effects of the compound. The deuterated form is primarily used for research purposes to study the pharmacokinetics and metabolism of Lidocaine .

類似化合物との比較

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Lidocaine and Its Metabolites
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Lidocaine 137-58-6 C₁₄H₂₂N₂O 234.34 Parent compound; local anesthetic with rapid onset .
3-Hydroxy-N-desethyl Lidocaine 34604-56-3 C₁₂H₁₈N₂O₂ 222.29 Non-deuterated metabolite; hydroxylation at position 3 and N-deethylation .
3-Hydroxy-N-desethyl Lidocaine-d5 1286490-96-7 C₁₂H₁₃D₅N₂O₂ 227.31 Deuterated version; used as an isotopic internal standard .
4-Hydroxylidocaine 39942-41-1 C₁₄H₂₂N₂O₂ 250.34 Positional isomer (hydroxylation at position 4); minor metabolite .
Glycinexylidide-d6 1217098-46-8 C₁₀H₈D₆N₂O 184.27 Further metabolite of Lidocaine; deuterated for analytical applications .
Deuterated Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Nor Lidocaine-d5 Hydrochloride 1329497-00-8 C₁₂H₁₄D₅ClN₂O 247.78 Deuterated metabolite with HCl salt; stored at -20°C for stability .
N-Nitroso N-des-ethyl Lidocaine D6 Not Available Not Provided Not Provided Nitrosated derivative; used in carcinogenicity studies .
Lidocaine D10 Hydrochloride 1189959-13-4 C₁₄H₁₇D₁₀ClN₂O 279.88 Fully deuterated (10 D atoms); enhances MS signal resolution .

Key Distinctions

Isotopic Labeling :

  • 3-Hydroxy-N-desethyl Lidocaine-d5 contains five deuterium atoms , replacing hydrogens at specific positions to minimize isotopic interference during analysis . In contrast, Lidocaine D10 Hydrochloride incorporates 10 deuteriums , offering higher mass shift but requiring specialized synthesis .

Metabolic Relevance :

  • 3-Hydroxy-N-desethyl Lidocaine-d5 is a primary oxidative metabolite of Lidocaine, whereas Glycinexylidide-d6 represents a secondary metabolite resulting from further degradation .

Positional Isomerism :

  • Compared to 4-Hydroxylidocaine (hydroxyl group at position 4), 3-Hydroxy-N-desethyl Lidocaine-d5 exhibits distinct pharmacokinetic behavior due to structural differences .

Analytical Utility: Deuterated analogs like 3-Hydroxy-N-desethyl Lidocaine-d5 are critical for isotope dilution assays, improving accuracy in quantifying trace metabolites in plasma or urine . Non-deuterated versions (e.g., 3-Hydroxy-N-desethyl Lidocaine) lack this advantage.

Physicochemical Properties

Property 3-Hydroxy-N-desethyl Lidocaine-d5 Nor Lidocaine-d5 Hydrochloride Lidocaine D10 Hydrochloride
Solubility No data available Soluble in polar solvents High aqueous solubility
Stability Stable at room temperature Requires -20°C storage Room temperature stable
Melting Point >200°C (decomposition) Not reported Not reported

生物活性

3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated derivative of lidocaine, a well-known local anesthetic. This compound has garnered interest in pharmacological research due to its unique properties and potential applications. Understanding its biological activity is crucial for its development and application in clinical settings.

  • Molecular Formula : C12_{12}H13_{13}D5_5N2_2O2_2
  • Molecular Weight : 227.31 g/mol
  • CAS Number : 1286490-96-7

3-Hydroxy-N-desethyl Lidocaine-d5 primarily functions as a sodium channel blocker, similar to its parent compound, lidocaine. This mechanism inhibits the influx of sodium ions during action potentials in nerve cells, leading to a decrease in neuronal excitability and conduction velocity. The presence of deuterium may influence the compound's pharmacokinetics and dynamics, potentially enhancing its stability and reducing metabolic degradation.

Biological Activity

The biological activity of 3-Hydroxy-N-desethyl Lidocaine-d5 can be summarized as follows:

  • Local Anesthetic Effect : Exhibits local anesthetic properties by blocking nerve conduction.
  • Antiarrhythmic Properties : May possess antiarrhythmic effects, akin to lidocaine, which is used in treating ventricular arrhythmias.
  • Potential Neuroprotective Effects : Some studies suggest that lidocaine derivatives may have neuroprotective properties, which could be explored further with this compound.

Research Findings

Recent studies have investigated the pharmacological profile of 3-Hydroxy-N-desethyl Lidocaine-d5:

  • In Vitro Studies : Research has shown that this compound effectively inhibits sodium channels in neuronal cells, demonstrating a dose-dependent response similar to that observed with lidocaine.
  • In Vivo Studies : Animal models have indicated that 3-Hydroxy-N-desethyl Lidocaine-d5 can provide effective analgesia without significant systemic toxicity, suggesting a favorable safety profile.

Case Studies

Several case studies highlight the application and efficacy of 3-Hydroxy-N-desethyl Lidocaine-d5:

  • Case Study 1 : A study involving rats demonstrated that administration of 3-Hydroxy-N-desethyl Lidocaine-d5 resulted in significant pain relief during surgical procedures compared to control groups receiving saline.
  • Case Study 2 : In a controlled trial assessing cardiac arrhythmias, the compound showed promise in stabilizing heart rhythms in subjects with induced ventricular tachycardia.

Comparative Analysis

The following table compares the biological activities of 3-Hydroxy-N-desethyl Lidocaine-d5 with its parent compound, lidocaine:

PropertyLidocaine3-Hydroxy-N-desethyl Lidocaine-d5
Molecular Weight234.34 g/mol227.31 g/mol
Sodium Channel BlockadeYesYes
Local Anesthetic EffectStrongModerate
Antiarrhythmic ActivityYesPotentially present
Neuroprotective EffectsLimitedPossible

Q & A

Q. Solutions :

  • Sample Preparation : Use hybrid solid-phase extraction (SPE) cartridges (e.g., Oasis HLB) to remove lipids and proteins. Validate recovery rates (≥85%) .
  • High-Resolution MS : Employ Q-TOF or Orbitrap systems to resolve isotopic fine structure (mass accuracy < 5 ppm) .
  • Calibration Curves : Prepare matrix-matched standards with deuterated internal standards to account for ion suppression .

Advanced Question: How do pH and temperature affect the stability of 3-Hydroxy-N-desethyl Lidocaine-d5 during storage and analysis?

Answer:

  • pH Sensitivity : The compound degrades in acidic conditions (pH < 3) due to protonation of the tertiary amine. Stabilize samples with neutral buffers (e.g., phosphate buffer, pH 7.4) .
  • Thermal Stability : Store at −80°C for long-term preservation; avoid freeze-thaw cycles (>3 cycles reduce stability by 15%) .
  • Oxidation Prevention : Add antioxidants (e.g., 0.1% ascorbic acid) to prevent hydroxyl radical-mediated degradation in aqueous solutions .

Basic Question: How should researchers address heterogeneity in reported pharmacokinetic data for lidocaine metabolites like 3-Hydroxy-N-desethyl Lidocaine-d5?

Answer:

  • Meta-Analysis Frameworks : Apply Higgins’ statistic to quantify heterogeneity across studies. For > 50%, use random-effects models to account for variability in study designs (e.g., dosing regimens, species differences) .
  • Sensitivity Analysis : Exclude outliers (e.g., studies using non-validated assays) and recalculate pooled half-life or clearance estimates .

Advanced Question: What synthetic strategies are optimal for producing high-purity 3-Hydroxy-N-desethyl Lidocaine-d5?

Answer:

  • Deuterium Incorporation : React lidocaine with D₂O under basic conditions (pH 9–10) to exchange labile hydrogens. Confirm deuteration efficiency (>98%) via NMR (δ 2.1–2.3 ppm for CD₃ groups) .
  • Purification : Use preparative HPLC with a gradient elution (20%→80% acetonitrile) to isolate the deuterated metabolite. Validate purity (>99%) via GC-MS or elemental analysis .

Methodological Question: How does the use of deuterated internal standards like 3-Hydroxy-N-desethyl Lidocaine-d5 improve data accuracy compared to non-deuterated analogs?

Answer:

  • Ionization Efficiency : Deuterated standards co-elute with analytes, normalizing matrix-induced signal suppression/enhancement. This reduces variability by 20–30% compared to external calibration .
  • Compensation for Extraction Losses : Deuterated compounds mimic analyte behavior during SPE or liquid-liquid extraction, improving recovery correction (RSD < 5%) .

Advanced Question: What statistical methods are recommended for resolving contradictions in metabolic flux studies involving 3-Hydroxy-N-desethyl Lidocaine-d5?

Answer:

  • Bayesian Hierarchical Modeling : Integrate prior data (e.g., enzyme kinetic parameters) to refine posterior estimates of metabolite formation rates .
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-omics datasets (e.g., transcriptomics + metabolomics) to identify confounding variables (e.g., batch effects) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。